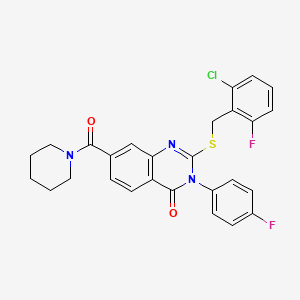![molecular formula C20H18ClF3N2O5S B2745765 [2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 849011-85-4](/img/structure/B2745765.png)
[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate" is a synthetic organic molecule It is characterized by the presence of chloro, trifluoromethyl, anilino, oxoethyl, and sulfonylamino groups, making it a complex and multifunctional compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate" involves a multi-step process:
Preparation of the Aniline Derivative:
Formation of the Oxoethyl Intermediate: : The aniline derivative is then reacted with an oxoethyl compound under controlled conditions, likely involving catalysis and specific solvents.
Sulfonylation Reaction: : The sulfonyl group is introduced via a sulfonylation reaction involving sulfonyl chlorides.
Final Assembly: : The final ester formation involves the reaction of the intermediate products under acidic or basic conditions to form the desired acetate.
Industrial Production Methods
In industrial settings, the production of "this compound" is carried out in batch reactors or continuous flow reactors. Key parameters include temperature control, solvent selection, and reaction time optimization to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the anilino group, leading to the formation of quinone-like structures.
Reduction: : Reduction of the oxoethyl group can yield corresponding alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the chloro and sulfonylamino groups.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : These reactions typically require polar solvents like DMF or DMSO and may involve heating.
Major Products Formed
Oxidation: : Formation of quinone derivatives.
Reduction: : Formation of alcohol derivatives.
Substitution: : Formation of various substituted anilines and sulfonamides.
Scientific Research Applications
Chemistry
Used in the synthesis of complex organic molecules.
Serves as an intermediate in the production of more complex pharmaceuticals.
Biology
Investigated for its potential use in biochemical assays.
Studied for its interactions with various biological targets.
Medicine
Research is ongoing to explore its efficacy as a therapeutic agent.
Industry
Utilized in the development of specialty chemicals.
Potential use in materials science for the development of novel polymers or coatings.
Mechanism of Action
The mechanism by which "[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate" exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can lead to inhibition or activation of biochemical pathways, which are being investigated for therapeutic applications. The presence of functional groups like chloro, trifluoromethyl, and sulfonylamino allows for specific binding and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(3-methylphenyl)ethenyl]sulfonylamino]acetate: : A compound with a similar structure but a methyl group in a different position.
[2-[4-bromo-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate: : Substitution of chloro with bromo.
[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-ethylphenyl)ethenyl]sulfonylamino]acetate: : Replacement of the methyl group with an ethyl group.
Uniqueness
What sets "[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate" apart from other compounds is the specific combination of functional groups, which confer unique chemical reactivity and biological activity
Hope this satisfies your curiosity! What do you want to deep-dive into next?
Properties
IUPAC Name |
[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N2O5S/c1-13-2-4-14(5-3-13)8-9-32(29,30)25-11-19(28)31-12-18(27)26-15-6-7-17(21)16(10-15)20(22,23)24/h2-10,25H,11-12H2,1H3,(H,26,27)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFVLCGAJWEYPH-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[benzyl(methyl)sulfamoyl]-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2745683.png)
![3-(4-bromobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745684.png)

![2-Oxaspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2745688.png)







![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2745702.png)

![6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B2745704.png)
